



Theoretical Models of Amantadine Binding Sites: A Technical Guide

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Compound of Interest		
Compound Name:	Somantadine	
Cat. No.:	B1194654	Get Quote

Disclaimer: Initial research indicates that "Somantadine" is not a recognized pharmaceutical compound. This technical guide will instead focus on Amantadine, a well-documented antiviral drug, to illustrate the principles of binding site analysis. The core concepts and methodologies presented here are broadly applicable to the study of drug-receptor interactions.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amantadine is an antiviral agent historically used against Influenza A virus. Its primary mechanism of action involves the inhibition of the viral M2 proton channel, a homotetrameric transmembrane protein essential for viral replication.[1][2] By blocking this channel, Amantadine prevents the acidification of the viral core, a critical step for the release of the viral genome into the host cell cytoplasm.[3][4] Understanding the theoretical and empirical models of Amantadine's binding sites on the M2 protein is crucial for comprehending its inhibitory function and for the rational design of new antiviral agents to overcome widespread resistance.

Theoretical models, supported by experimental data, have elucidated a primary high-affinity binding site located within the lumen of the M2 channel pore. [5][6] A secondary, low-affinity site has also been identified on the C-terminal lipid-facing surface of the protein, which is typically occupied only at high drug concentrations.[5] This guide provides an in-depth analysis of these binding sites, integrating quantitative data, experimental protocols, and visual diagrams to offer a comprehensive overview for researchers in the field.



The M2 Proton Channel Binding Sites

Structural and computational studies have identified two distinct binding sites for Amantadine on the M2 protein tetramer.

High-Affinity Luminal Binding Site

The primary, high-affinity binding site is located inside the N-terminal pore of the M2 channel.[5] [6] In this binding mode, a single Amantadine molecule physically occludes the channel, directly blocking proton translocation.[5] The adamantane cage of the drug fits into a hydrophobic pocket formed by key amino acid residues. Computational solvent mapping and structural studies have identified residues Val27, Ala30, Ser31, and Gly34 as forming the critical binding pocket. The positively charged amino group of Amantadine is oriented towards the C-terminus, interacting with a layer of ordered water molecules within the channel.

The Ser31 residue is particularly critical. The S31N mutation is the most common cause of Amantadine resistance.[7] This substitution introduces a bulkier and more polar asparagine residue into the pore, sterically hindering Amantadine binding and disrupting the favorable hydrophobic interactions, which leads to a significant decrease in binding affinity.[8]

Low-Affinity External Binding Site

Solid-state NMR studies have revealed a second, low-affinity binding site on the exterior, lipid-facing surface of the M2 helices near the C-terminus.[5] This site is typically occupied by four drug molecules, one per helix. It is suggested that binding at this allosteric site may stabilize the closed conformation of the channel. However, this interaction is significantly weaker, with an affinity estimated to be at least 40-fold lower than the luminal site, and is generally observed only when Amantadine is present in high concentrations.[9]

Quantitative Binding Data

The affinity of Amantadine for the wild-type (WT) M2 channel and the dramatic reduction in affinity for the resistant S31N mutant have been quantified by various biophysical methods.



Compound	M2 Variant	Method	Affinity Constant	Reference
Amantadine	Wild-Type (WT)	Two-Electrode Voltage Clamp	IC50 = 16.0 ± 1.1 μΜ	[10]
Amantadine	Wild-Type (WT)	Two-Electrode Voltage Clamp	IC50 = 15.8 ± 1.2 μΜ	[11]
Amantadine	S31N Mutant	Two-Electrode Voltage Clamp	IC50 = 199.9 ± 1.1 μM	[10]
Amantadine	S31N Mutant	Two-Electrode Voltage Clamp	IC50 = 237.0 ± 22.1 μM	[11]
Amantadine	Wild-Type (WT)	Isothermal Titration Calorimetry	K_d ~ 4.6 μM	[1]
Amantadine	S31N Mutant	Isothermal Titration Calorimetry	No detectable binding	[2]

Table 1: Experimental Binding Affinities of Amantadine for Influenza A M2 Proton Channel.

Method	M2 Variant	Predicted Binding Free Energy (ΔG)	Key Interacting Residues	Reference
Free Energy Calculation	Wild-Type (WT)	~ -7 to -9 kcal/mol (Pore vs. Surface)	Val27, Ala30, Ser31	[3]
Molecular Docking	Wild-Type (WT)	Not explicitly stated	Ser31, Ala30	[12]
Molecular Docking	S31N Mutant	Not explicitly stated	(Loss of favorable interaction)	[12]



Table 2: Representative Computational Modeling Data for Amantadine Binding. Note: Specific binding energy values vary significantly between studies and force fields. The value presented reflects the calculated preference for the luminal pore over the external surface site.

Key Experimental & Computational Protocols Protocol: Two-Electrode Voltage Clamp (TEVC) Assay

This electrophysiological technique is used to measure the inhibitory effect of a compound on ion channel function.

- Oocyte Preparation:Xenopus laevis oocytes are surgically harvested and defolliculated.
- cRNA Injection: Oocytes are injected with cRNA encoding the desired M2 channel protein (WT or mutant) and incubated for 2-4 days to allow for protein expression on the plasma membrane.
- Electrode Preparation: Two microelectrodes are pulled from borosilicate glass and filled with 3 M KCl, resulting in resistances of 0.5-1.5 MΩ.
- Recording Setup: An oocyte is placed in a recording chamber and impaled with the two electrodes (one for voltage sensing, one for current injection). The oocyte is perfused with a high pH buffer (e.g., pH 8.5) to ensure the M2 channel is closed.
- Channel Activation: The perfusion buffer is switched to an acidic pH (e.g., pH 5.5) to activate the M2 proton channels, resulting in a measurable inward current.
- Inhibitor Application: Once a stable baseline current is achieved, the oocyte is perfused with the acidic buffer containing various concentrations of Amantadine.
- Data Analysis: The reduction in current amplitude in the presence of the drug is measured.
 Data from multiple concentrations are plotted to generate a dose-response curve, from which the IC50 value (the concentration of inhibitor required to reduce the current by 50%) is calculated.[10]

Protocol: Isothermal Titration Calorimetry (ITC)

Foundational & Exploratory





ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (K d), stoichiometry (n), and enthalpy (Δ H).

- Sample Preparation: The purified M2 transmembrane domain (M2TM) peptide is reconstituted into lipid micelles (e.g., DPC) or liposomes. Both the protein sample and the Amantadine ligand solution are prepared in an identical, well-matched buffer to minimize heats of dilution.
- Instrument Setup: The M2TM sample is loaded into the ITC sample cell, and the Amantadine solution is loaded into the injection syringe. The system is allowed to thermally equilibrate.
- Titration: A series of small, precise injections of the Amantadine solution are made into the sample cell containing the M2TM protein.
- Heat Measurement: The instrument measures the minute temperature changes that occur
 upon each injection as the ligand binds to the protein. The power required to maintain a zero
 temperature difference between the sample and reference cells is recorded.
- Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model (e.g., one set of sites) to calculate the K_d, n, and ΔH.

Protocol: Molecular Docking & Simulation Workflow

Computational methods model the interaction between a ligand and a protein at an atomic level.

- System Preparation: Obtain the 3D structure of the M2 proton channel from a protein database (e.g., PDB). Prepare the protein by adding hydrogen atoms, assigning charges, and removing water molecules. Generate a 3D structure of Amantadine and optimize its geometry.
- Binding Site Definition: Define a "grid box" or search space for the docking algorithm,
 centered on the known luminal binding site within the M2 pore.
- Molecular Docking: Use a docking program (e.g., AutoDock, Glide) to systematically place the Amantadine molecule in various positions and orientations within the defined binding site.

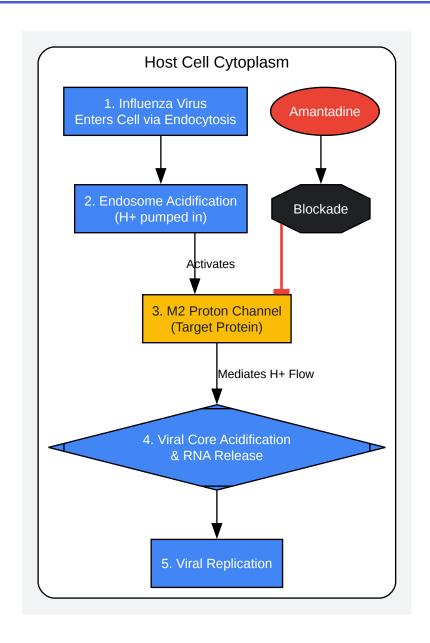


The program scores each "pose" based on a scoring function that estimates the binding affinity.

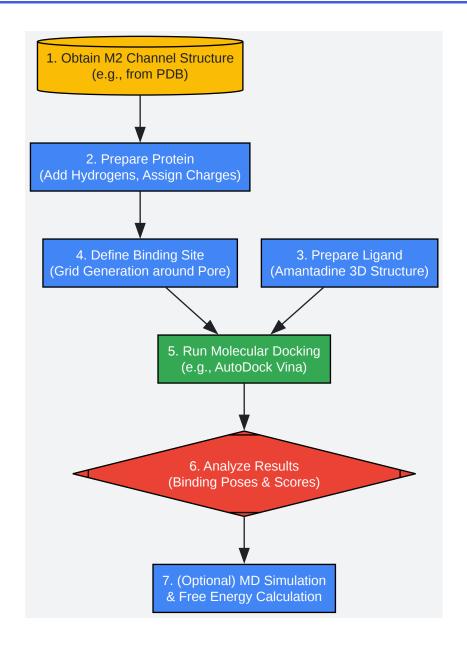
- Pose Analysis: Analyze the top-scoring poses to identify the most likely binding mode and the key intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts).
- (Optional) Molecular Dynamics (MD) Simulation: Take the best-docked protein-ligand complex and embed it in a simulated lipid bilayer with water and ions. Run an MD simulation for a duration of nanoseconds to microseconds to observe the dynamic behavior of the complex, assess its stability, and refine the binding mode.
- Free Energy Calculation: Employ methods like MM-PBSA, MM-GBSA, or alchemical free energy calculations on the MD simulation trajectory to obtain a more accurate estimate of the binding free energy (ΔG).

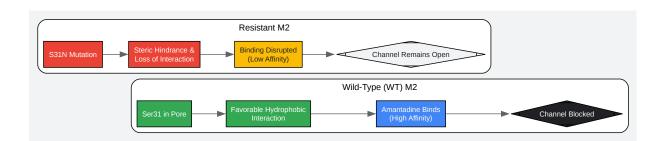
Visualizations of Pathways and Workflows











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